molecular formula C19H16F2N4OS B461269 8-amino-N-(2,5-difluorophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide CAS No. 728888-47-9

8-amino-N-(2,5-difluorophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide

Cat. No.: B461269
CAS No.: 728888-47-9
M. Wt: 386.4g/mol
InChI Key: ATRKYRJPOIOOMT-UHFFFAOYSA-N
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Description

8-amino-N-(2,5-difluorophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethanothieno[2,3-b][1,5]naphthyridine core, substituted with amino and difluorophenyl groups. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 8-amino-N-(2,5-difluorophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to achieve high yield and purity, while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

8-amino-N-(2,5-difluorophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide can undergo various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-amino-N-(2,5-difluorophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to specific biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Similar compounds to 8-amino-N-(2,5-difluorophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide include other derivatives of ethanothieno[2,3-b][1,5]naphthyridine, such as:

These compounds share a similar core structure but may differ in the nature and position of substituents, leading to variations in their chemical properties and reactivity. The uniqueness of this compound lies in its specific substitution pattern, which can influence its interactions with molecular targets and its overall biological activity.

Properties

CAS No.

728888-47-9

Molecular Formula

C19H16F2N4OS

Molecular Weight

386.4g/mol

IUPAC Name

5-amino-N-(2,5-difluorophenyl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide

InChI

InChI=1S/C19H16F2N4OS/c20-10-1-2-12(21)13(7-10)23-18(26)17-15(22)11-8-14-16(24-19(11)27-17)9-3-5-25(14)6-4-9/h1-2,7-9H,3-6,22H2,(H,23,26)

InChI Key

ATRKYRJPOIOOMT-UHFFFAOYSA-N

SMILES

C1CN2CCC1C3=C2C=C4C(=C(SC4=N3)C(=O)NC5=C(C=CC(=C5)F)F)N

Canonical SMILES

C1CN2CCC1C3=C2C=C4C(=C(SC4=N3)C(=O)NC5=C(C=CC(=C5)F)F)N

Origin of Product

United States

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